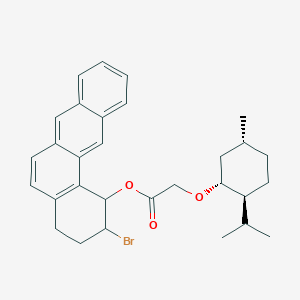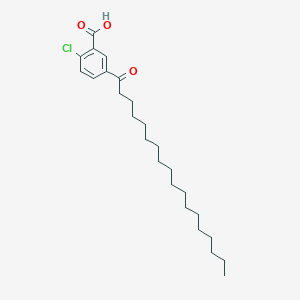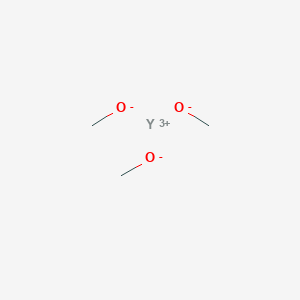
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is a chemical compound with a complex structure that includes aziridine rings and a phenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester typically involves the reaction of aziridine with phosphinothioic acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product. The specific synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of different phosphinothioic acid derivatives.
Substitution: The aziridine rings and phenyl ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while substitution reactions can yield a variety of substituted phosphinothioic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl ester group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinothioic acid, bis(1-aziridinyl)-, O-methyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-ethyl ester
- Phosphinothioic acid, bis(1-aziridinyl)-, O-propyl ester
Uniqueness
Phosphinothioic acid, bis(1-aziridinyl)-, O-phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. The phenyl group can enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Propiedades
Número CAS |
90997-20-9 |
|---|---|
Fórmula molecular |
C30H35BrO3 |
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
(2-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-1-yl) 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate |
InChI |
InChI=1S/C30H35BrO3/c1-18(2)24-12-8-19(3)14-27(24)33-17-28(32)34-30-26(31)13-11-20-9-10-23-15-21-6-4-5-7-22(21)16-25(23)29(20)30/h4-7,9-10,15-16,18-19,24,26-27,30H,8,11-14,17H2,1-3H3/t19-,24+,26?,27-,30?/m1/s1 |
Clave InChI |
ZYRKWUCNTZIHCE-USWGQFJCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCC(=O)OC2C(CCC3=C2C4=CC5=CC=CC=C5C=C4C=C3)Br)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)


![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
